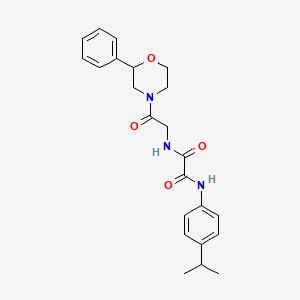

N1-(4-isopropylphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

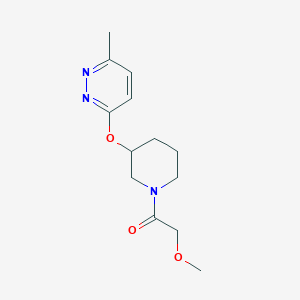

The compound "N1-(4-isopropylphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide" is a complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that share structural features such as the oxalamide group and various substitutions on nitrogen atoms. For instance, the first paper describes a nootropic agent with a pyrrolidinacetamide group and an oxo moiety, which is structurally related to the oxalamide group in the compound of interest . The second paper discusses a molecule with an oxalamide group that forms extended supramolecular networks through hydrogen bonding . These studies provide insights into the behavior of similar compounds, which can be extrapolated to hypothesize about the properties and behavior of "N1-(4-isopropylphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide".

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray crystallography and NMR spectroscopy . For example, the nootropic agent mentioned in the first paper has a five-membered heterocyclic ring in an envelope conformation and forms a dihedral angle with the amide group . These techniques could be applied to determine the molecular structure of "N1-(4-isopropylphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide", which would likely reveal a complex conformation due to the presence of multiple rings and functional groups.

Chemical Reactions Analysis

The oxalamide group is known to participate in hydrogen bonding, which can lead to the formation of supramolecular structures . The presence of the isopropylphenyl and phenylmorpholino substituents would influence the reactivity and interaction of the molecule with other chemical species. The specific chemical reactions and interactions would depend on the exact molecular conformation and the electronic properties of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N1-(4-isopropylphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide" can be inferred from the properties of similar compounds. The oxalamide group typically contributes to the molecule's ability to form strong intermolecular hydrogen bonds, which can affect the compound's melting point, solubility, and crystal structure . The bulky substituents may also influence the compound's lipophilicity and its ability to cross biological membranes, which is particularly relevant for nootropic agents .

properties

IUPAC Name |

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-16(2)17-8-10-19(11-9-17)25-23(29)22(28)24-14-21(27)26-12-13-30-20(15-26)18-6-4-3-5-7-18/h3-11,16,20H,12-15H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYGCZKYGDCEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3003635.png)

![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)

![1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3003646.png)

![N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003648.png)

![[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3003649.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B3003652.png)